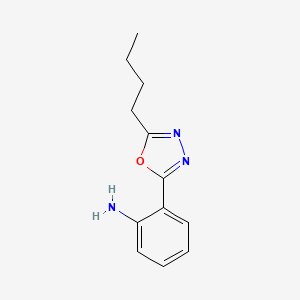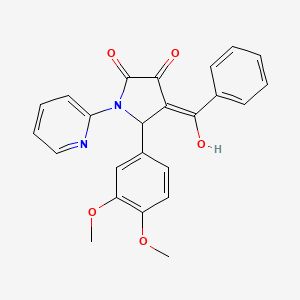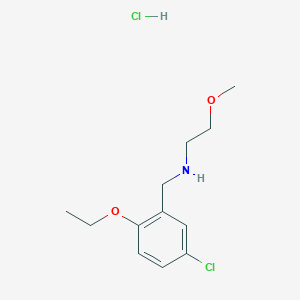![molecular formula C22H19N3O2 B5369228 1'-(isoquinolin-1-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5369228.png)
1'-(isoquinolin-1-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(isoquinolin-1-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one, also known as SPI, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. SPI is a spirocyclic compound that contains a unique structure, which makes it a promising candidate for drug discovery and development.
作用機序
The mechanism of action of 1'-(isoquinolin-1-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one is not fully understood, but studies have shown that this compound interacts with various molecular targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer progression and inflammation. Additionally, this compound has been shown to modulate the activity of ion channels, which play a crucial role in cellular signaling.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to exhibit anti-viral activity against certain viruses, such as the influenza virus.
実験室実験の利点と制限
One of the major advantages of 1'-(isoquinolin-1-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one is its unique structure, which makes it a promising candidate for drug discovery and development. Furthermore, this compound exhibits a broad range of biological activities, which makes it a versatile compound for scientific research. However, the synthesis of this compound is a complex process, which requires specialized equipment and expertise. Additionally, the availability of this compound is limited, which makes it a costly compound for laboratory experiments.
将来の方向性
The potential applications of 1'-(isoquinolin-1-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one in various fields make it an exciting compound for future research. Some of the future directions for this compound research include:
1. Developing new synthetic methods for this compound that are more efficient and cost-effective.
2. Studying the mechanism of action of this compound in more detail to understand its molecular targets and pathways.
3. Investigating the potential use of this compound as a fluorescent probe for detecting metal ions in biological systems.
4. Studying the potential use of this compound as a catalyst for organic reactions.
5. Developing new derivatives of this compound with improved biological activities and pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits a broad range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral activities. Furthermore, this compound has been studied for its potential use as a fluorescent probe and as a catalyst for organic reactions. Future research on this compound will undoubtedly yield new insights into its potential applications and contribute to the development of new drugs and therapies.
合成法
The synthesis of 1'-(isoquinolin-1-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one involves the reaction of isatin, indole-3-carboxaldehyde, and piperidine in the presence of a catalyst. The reaction proceeds through a series of steps, which results in the formation of this compound. The synthesis of this compound is a complex process, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
1'-(isoquinolin-1-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. Furthermore, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions and as a catalyst for organic reactions.
特性
IUPAC Name |
1'-(isoquinoline-1-carbonyl)spiro[1H-indole-3,3'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-20(19-16-7-2-1-6-15(16)10-12-23-19)25-13-5-11-22(14-25)17-8-3-4-9-18(17)24-21(22)27/h1-4,6-10,12H,5,11,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVVBILHODQIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=NC=CC4=CC=CC=C43)C5=CC=CC=C5NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5369147.png)
![methyl 2-[(1-azepanylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5369151.png)
![ethyl 1-[2-(benzylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5369156.png)
![2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5369174.png)

![1-[(4-methylphenoxy)acetyl]azocane](/img/structure/B5369187.png)

![3-({[2-fluoro-5-(trifluoromethyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5369193.png)
![1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5369212.png)
![N~3~-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]-beta-alaninamide](/img/structure/B5369215.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-N'-(2-furylmethyl)urea](/img/structure/B5369221.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5369231.png)
![4-(4-fluoropiperidin-1-yl)-7-(3-methylbut-2-enoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5369239.png)
